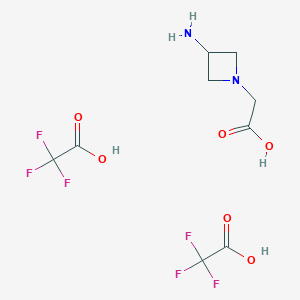![molecular formula C16H10O B3422070 Benzo[b]naphtho[2,1-d]furan CAS No. 239-30-5](/img/structure/B3422070.png)
Benzo[b]naphtho[2,1-d]furan
Descripción general
Descripción
Benzo[b]naphtho[2,1-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring system consisting of a benzene ring, a naphthalene ring, and a furan ring. This compound is known for its white to pale yellow crystalline appearance and has a melting point range of 80-85°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[2,1-d]furan can be synthesized through various methods:
Cyclization Synthesis: Starting from certain aromatic compounds, cyclization synthesis is carried out through tandem reactions.
Condensation Reaction: The condensation reaction of aromatic carboxylic acid and aldehyde, followed by ring synthesis through a series of steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups can be introduced into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzo[b]naphtho[2,1-d]furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and to synthesize other organic compounds.
Biology: Employed as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and as a reference material in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Benzo[b]naphtho[2,1-d]furan involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may affect oxidative stress pathways, leading to its potential anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Dibenzofuran: Another polycyclic aromatic compound with similar structural features but different biological activities.
Benzo[b]naphtho[1,2-d]furan: A structural isomer with distinct chemical properties and applications.
Uniqueness: Benzo[b]naphtho[2,1-d]furan is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other polycyclic aromatic compounds.
Propiedades
IUPAC Name |
naphtho[1,2-b][1]benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSVZISIWCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946695 | |
| Record name | Benzo[b]naphtho[2,1-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-30-5, 205-39-0 | |
| Record name | Benzo[b]naphtho[2,1-d]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)naphtho(1,2-d)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)naphtho(2,1-d)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]naphtho[2,1-d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]naphtho[2,1-d]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(B)NAPHTHO(2,1-D)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8XU30BAK0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Benzo[b]naphtho[2,1-d]furan?
A1: Benzo[b]naphtho[2,1-d]furans have been identified in crude oils from various geographical locations. [, ] Additionally, Streblus usambarensis, a plant species from the Moraceae family, has been found to contain several new this compound derivatives, namely usambarins A-C. []
Q2: How does the concentration of Benzo[b]naphtho[2,1-d]furans vary in crude oils?
A2: Research suggests that the concentration of dibenzofurans, including Benzo[b]naphtho[2,1-d]furans, tends to increase with the maturity of the oil. [] For example, oils from the ADL and MJO oilfields exhibited this trend. [] Additionally, the origin of the crude oil seems to play a role, with oils derived from siliciclastic lacustrine rock extracts displaying significantly higher concentrations of total dibenzofurans compared to those from carbonate source rocks. []
Q3: Can the ratio of this compound isomers provide insights into oil migration?
A3: The ratio of this compound to the sum of this compound and benzo[b]naphtho[1,2-d]furan is suggested as a potential indicator of oil migration pathways and distances. [] This ratio might provide valuable information for understanding the geological history of oil reservoirs.
Q4: What are some of the synthetic approaches used to produce Benzo[b]naphtho[2,1-d]furans?
A4: Several synthetic routes have been developed to synthesize Benzo[b]naphtho[2,1-d]furans. One notable approach utilizes a novel halopalladation/decarboxylation/carbon-carbon forming domino process. [] This method allows for the controlled introduction of halogen and substituent groups at specific positions on the this compound scaffold. [] Other methods include the Doetz intramolecular benzannulation, [] and a domino process starting from readily available o-iodophenols and propiolic acids. []
Q5: What challenges are associated with the structural elucidation of this compound derivatives?
A6: The low H/C ratio in some this compound derivatives, such as those isolated from the fungus Allantophomopsis lycopodina, poses a challenge for NMR-based structure elucidation. [] Overcoming this requires the use of advanced NMR techniques like HSQC-TOCSY and LR-HSQMBC, as well as measurements in different solvents. [] Quantum chemical calculations and analysis using DP4 and DP4+ probabilities further aid in confirming the structures. []
Q6: Are there any known total synthesis methods for benzo[b]naphtho[2,3-d]furan-6,11-diones?
A7: Yes, new and simple total syntheses have been developed for benzo[b]naphtho[2,3-d]furan-6,11-diones. [, ] These methods provide access to this specific class of benzo[b]naphthofuran derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B3421993.png)
![(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3422000.png)
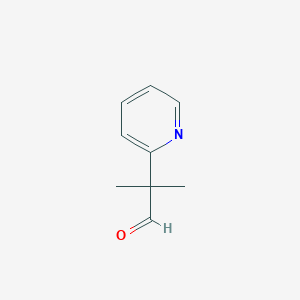


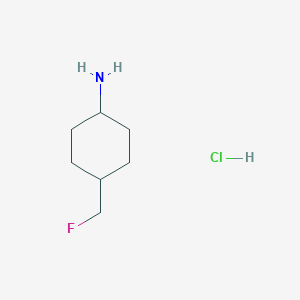

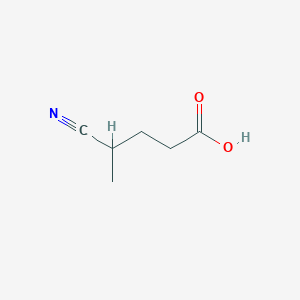

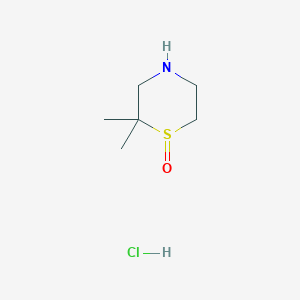


![methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/new.no-structure.jpg)
